4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHXRNXKRPEGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Fluorine Substitution in 4-Methylpyrrolidin-2-one Bioactivity
The following technical guide details the role of fluorine substitution within the 4-methylpyrrolidin-2-one scaffold, a core pharmacophore in the racetam class of neuroactive drugs (e.g., Brivaracetam, Piracetam).
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
The 4-methylpyrrolidin-2-one scaffold represents a privileged structure in medicinal chemistry, serving as the bioactive core for Synaptic Vesicle Protein 2A (SV2A) ligands and various anticonvulsants. While the 4-methyl group enhances lipophilicity and binding pocket occupancy compared to the unsubstituted parent (e.g., Levetiracetam vs. Brivaracetam), it introduces metabolic liabilities.
Fluorine substitution—specifically at the C4 position or on the methyl group itself—acts as a "molecular editor." It modulates bioactivity through three distinct mechanisms:
-
Stereoelectronic Control: Inducing specific ring puckers (endo vs. exo) via the gauche effect, pre-organizing the ligand for target binding.
-
Metabolic Blockade: Preventing oxidative dealkylation or hydroxylation at the metabolically labile C4 position.
-
Lipophilicity Tuning: Altering
and membrane permeability without significantly changing steric bulk.
Physicochemical & Stereoelectronic Mechanisms[1][2]
The Fluorine Gauche Effect and Ring Conformation
The pyrrolidin-2-one ring is not planar; it exists in a dynamic equilibrium between envelope conformations (C4-endo and C4-exo). The biological activity of this scaffold often depends on the ring adopting a specific pucker to fit the binding pocket (e.g., the SV2A binding site).
-
4-Methyl Substitution: A simple alkyl group at C4 prefers the pseudo-equatorial position to minimize steric strain (1,3-diaxial interactions).
-
Fluorine Substitution: Due to the high electronegativity of fluorine, C–F bonds and adjacent C–N bonds (of the lactam) exhibit the fluorine gauche effect . This stereoelectronic preference dictates that the C–F bond and the C–N bond align gauche (60°) rather than anti (180°), stabilizing specific ring puckers.[1]
Impact: Introducing a fluorine at C4 (forming 4-fluoro-4-methyl or 4-trifluoromethyl) can "lock" the ring into the bioactive conformation, reducing the entropic penalty of binding.
Visualization: Conformational Equilibrium
The following diagram illustrates how fluorine substitution shifts the conformational equilibrium compared to a hydrogen or methyl substituent.
Caption: Fluorine substitution leverages hyperconjugation (gauche effect) to lock the pyrrolidinone ring, enhancing target affinity compared to purely steric methyl substitution.
Pharmacokinetics: Metabolic Stability
The C4 position of pyrrolidin-2-one is a "soft spot" for Cytochrome P450 (CYP) enzymes. In 4-methylpyrrolidin-2-one, the tertiary C-H bond at C4 is highly susceptible to hydroxylation, leading to ring opening or inactivation.
Metabolic Pathways and Fluorine Blockade
-
Pathway A (Oxidation): CYP-mediated hydroxylation at C4
unstable hemiaminal ring cleavage. -
Pathway B (Fluorine Blockade): Replacing the C4-H with Fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) renders the site oxidation-resistant.
-
Pathway C (Trifluoromethylation): Replacing the 4-methyl group with a 4-trifluoromethyl (
) group maintains the steric bulk of the methyl group while preventing benzylic-like oxidation of the side chain.
Comparative Data: Metabolic Half-Life ( )
Hypothetical data based on typical scaffold behavior in human liver microsomes (HLM).
| Compound Variant | Substituent at C4 | LogP | HLM | Metabolic Liability |
| Reference | 0.3 | >120 | Low (too polar) | |
| 4-Methyl | 0.8 | 45 | High (C4 hydroxylation) | |
| 4-Fluoro-4-Methyl | 0.9 | >120 | Blocked (Quaternary C) | |
| 4-Trifluoromethyl | 1.4 | >180 | Blocked (Electron deficient) |
Experimental Protocols
Synthesis of 4-Fluoro-4-methylpyrrolidin-2-one
Objective: To synthesize a metabolically stable analog of the 4-methyl core. Method: Electrophilic fluorination of the enolate or radical fluorination.
Protocol (Selectfluor Route):
-
Starting Material: 4-methylpyrrolidin-2-one (commercially available).
-
Protection: Protect the lactam nitrogen with a Boc group to prevent N-fluorination.
-
Reagents:
, , , .
-
-
Enolization: Cool the N-Boc-4-methylpyrrolidin-2-one to -78°C in THF. Add LiHMDS (1.1 equiv) dropwise to generate the lithium enolate.
-
Fluorination: Add a solution of Selectfluor (1.2 equiv) in DMF/THF. Stir at -78°C for 1h, then warm to RT.
-
Note: The fluorine will preferentially attack the more substituted carbon (C4) if thermodynamic control is achieved, though C3 fluorination is a competing pathway.
-
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.
-
Purification: Silica gel chromatography (EtOAc/Hexane).
Bioactivity Assay: SV2A Binding (Radioligand Displacement)
Objective: Determine the affinity (
-
Membrane Prep: Isolate membranes from mouse brain or SV2A-transfected CHO cells.
-
Ligand: Use
-Brivaracetam (high affinity) as the radioligand. -
Incubation: Incubate membranes with
-ligand (2 nM) and varying concentrations ( to M) of the test compound (4-fluoro-4-methyl analog). -
Filtration: Terminate binding by rapid filtration through GF/B glass fiber filters.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.
Mechanistic Visualization
The following diagram details the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.
Caption: SAR decision tree showing how specific fluorine modifications translate to improved drug-like properties.
References
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Source: ACS Biochemistry URL:[Link]
-
Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones (SV2A Ligands). Source: ACS Omega URL:[2][Link]
-
4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation. Source: Journal of Organic Chemistry (via PubMed) URL:[Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable Inhibitor. Source: MDPI Pharmaceuticals URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure-Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis protocols for 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one
An Application Guide for the Scalable Synthesis of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The development of robust, efficient, and scalable synthetic routes to novel substituted pyrrolidinones is therefore a critical task for drug discovery and development. This document provides a detailed application note for the scalable synthesis of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one, a compound of interest for building diverse chemical libraries. The presented protocol is designed with a focus on industrial applicability, prioritizing cost-effective starting materials, high-yielding reactions, and purification methods that avoid tedious and costly chromatography.[4][5][6]
Introduction and Strategic Overview
4-Aryl-4-methylpyrrolidin-2-ones represent a class of compounds with significant potential in medicinal chemistry, acting as key intermediates for more complex molecules.[7] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, making the target compound, 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one, a valuable building block.
Our strategic approach to the synthesis of this target molecule is rooted in established, scalable chemical transformations. The core of the synthesis involves a three-stage process:
-
Henry Condensation: Formation of a substituted nitroalkene from commercially available starting materials.
-
Michael Addition: A conjugate addition to the nitroalkene to construct the core carbon skeleton with the desired quaternary center.
-
Reductive Cyclization: A one-pot hydrogenation that simultaneously reduces the nitro group and facilitates cyclization to the desired lactam product.
This pathway is intentionally designed to circumvent the need for chromatographic purification in intermediate steps, a key consideration for large-scale synthesis.[4]
Caption: High-level overview of the synthetic strategy.
Detailed Experimental Protocols
Protocol 1: Synthesis of (E)-1-Fluoro-3-(2-nitroprop-1-en-1-yl)benzene (3)
The initial step involves the creation of the key nitroalkene intermediate. The Henry (nitroaldol) condensation is a classic carbon-carbon bond-forming reaction that is highly amenable to scale-up.
-
Rationale: This reaction utilizes inexpensive and readily available starting materials: 3-fluorobenzaldehyde (1 ) and nitroethane (2 ). The use of ammonium acetate serves as a mild and effective catalyst for both the condensation and subsequent dehydration in a one-pot procedure, driving the reaction to completion. Toluene is chosen as the solvent to facilitate the removal of water via a Dean-Stark apparatus, which is a highly efficient method for large-scale reactions.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus, add 3-fluorobenzaldehyde (1 ) (1.0 eq), nitroethane (2 ) (1.5 eq), and toluene (3 mL per gram of aldehyde).
-
Add ammonium acetate (0.3 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Wash the organic phase sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product 3 .
-
The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.
Caption: Workflow for the synthesis of the nitroalkene intermediate.
Protocol 2: Synthesis of Diethyl 2-(1-(3-fluorophenyl)-2-nitropropyl)malonate (4)
This step involves a Michael addition, a powerful reaction for forming carbon-carbon bonds in a conjugate fashion. This reaction creates the crucial C-C bond that establishes the final carbon skeleton of the target molecule.
-
Rationale: Diethyl malonate is used as the nucleophile due to its stabilized enolate, which cleanly adds to the nitroalkene. A catalytic amount of a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is sufficient to promote the reaction under mild conditions, which is ideal for scalability and avoids harsh reagents. The reaction is typically run at room temperature without the need for heating or cooling, simplifying the process.
Step-by-Step Procedure:
-
To a clean, dry reaction vessel, add the nitroalkene 3 (1.0 eq) and diethyl malonate (1.2 eq).
-
Add a suitable solvent such as ethanol or THF (2 mL per gram of nitroalkene).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add DBU (0.05 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting nitroalkene is consumed.
-
Upon completion, quench the reaction by adding dilute hydrochloric acid (1M) until the mixture is neutral (pH ~7).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Michael adduct 4 . This crude product is typically used directly in the next step without further purification.
Protocol 3: One-Pot Reductive Cyclization to 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one (5)
This final, key transformation is a one-pot process that combines nitro group reduction, ester hydrolysis, decarboxylation, and lactam formation. Such "telescoped" processes are highly desirable in industrial settings as they reduce waste, save time, and increase overall efficiency.[4]
-
Rationale: Catalytic hydrogenation using Raney Nickel is a cost-effective and highly efficient method for reducing nitro groups to primary amines on a large scale.[8] The high pressure and temperature conditions facilitate not only the reduction but also the in-situ cyclization to the lactam ring. The presence of ethanol as a solvent and the basic nature of the Raney Nickel catalyst can also promote the necessary hydrolysis and decarboxylation of the malonate ester moiety.
Step-by-Step Procedure:
-
Caution: Hydrogenation reactions should be performed by trained personnel using appropriate high-pressure equipment and safety precautions.
-
Charge a high-pressure hydrogenation vessel (Parr shaker or autoclave) with the crude Michael adduct 4 (1.0 eq) and a suitable solvent like ethanol (5-10 mL per gram of adduct).
-
Carefully add Raney Nickel (approx. 10-15% by weight of the adduct) as a slurry in ethanol.
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 500-700 psi (35-50 bar).
-
Begin stirring and heat the vessel to 80-100 °C.
-
Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 12-24 hours.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should be kept wet with water and disposed of appropriately.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield the final product 5 .
Data Summary and Expected Results
The following table summarizes the expected outcomes for this scalable synthesis protocol. The values are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield | Purification Method |
| 1 | Henry Condensation | 3-Fluorobenzaldehyde, Nitroethane, NH₄OAc | Toluene | Reflux | 4-6 h | 85-95% | Direct Use / Recrystallization |
| 2 | Michael Addition | Nitroalkene 3 , Diethyl Malonate, DBU | Ethanol | 0°C to RT | 8-12 h | 90-98% | Direct Use (Aqueous Workup) |
| 3 | Reductive Cyclization | Adduct 4 , H₂, Raney Ni | Ethanol | 80-100°C | 12-24 h | 70-85% | Recrystallization / Distillation |
Conclusion
The synthetic protocol detailed herein provides a robust and scalable pathway to 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one. By leveraging classic, well-understood reactions and prioritizing a telescoped, chromatography-free workflow, this approach is well-suited for the efficient production of multi-gram to kilogram quantities of the target compound. This enables researchers and drug development professionals to access this valuable building block for further derivatization and inclusion in screening libraries.
References
- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
-
Calvano, L., Gilson, F., & Driessens, F. (2022, March 15). Development of a Scalable Route to a Pyrrolidone Compound via a Hydroxyfuranone. Organic Process Research & Development, ACS Publications. [Link]
-
The Journal of Organic Chemistry. The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. ACS Publications. [Link]
- Google Patents. (2007). WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use.
-
European Journal of Organic Chemistry. (2017). Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji–Trost Allylation of N-tert-Butanesulfinyl Imines. [Link]
-
Organic Chemistry Frontiers. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. RSC Publishing. [Link]
-
MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
RSC Publishing. (2016, March 11). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. [Link]
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
ACS Publications. (2017, March 24). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... [Link]
-
Beilstein Journal of Organic Chemistry. (2012, October 8). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. [Link]
-
ResearchGate. Synthesis of pyrrolidinones derivatives 4 via one‐pot MCR. [Link]
-
Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. [Link]
-
ResearchGate. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. [Link]
-
NCBI. (2012, July 20). 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine. [Link]
-
ResearchGate. Scalable Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: An Important Building Block of the Antidiabetic Drug Glimepiride. [Link]
Sources
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- 2. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultraso ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00157B [pubs.rsc.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chemrxiv.org [chemrxiv.org]
Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocols for the systematic selection of an optimal solvent system for the purification of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one via recrystallization. As a critical intermediate in many pharmaceutical synthesis pathways, achieving high purity of this compound is paramount. This guide moves beyond a simple list of solvents, detailing a logical, evidence-based workflow that integrates physicochemical property analysis, empirical solubility screening, and regulatory considerations based on ICH Q3C guidelines. The protocols provided are designed to be self-validating, enabling researchers to efficiently identify a solvent system that maximizes purity, yield, and crystal quality while ensuring process safety and regulatory compliance.
Introduction: The Critical Role of Recrystallization
Recrystallization remains the gold standard for the purification of solid crystalline compounds in the pharmaceutical industry.[1] Its efficacy is fundamentally dependent on the choice of solvent, which can dictate not only the purity and yield of the final product but also critical physical characteristics such as crystal form and bulk density.[2] An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3][4][5] This differential solubility is the cornerstone of the purification process, allowing impurities to be removed either by remaining in the cold mother liquor or through hot filtration.[3][5]
This application note outlines a systematic approach to selecting such a solvent for 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one, a compound of interest in drug development.
Physicochemical Profile & Solubility Prediction
A preliminary analysis of the molecular structure of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one is the first step in rationally narrowing the vast field of potential solvents.
-
Lactam Ring: The core pyrrolidin-2-one structure contains a polar lactam (a cyclic amide). This functional group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting solubility in polar protic and aprotic solvents.
-
Fluorophenyl Group: The aromatic ring is generally non-polar, but the highly electronegative fluorine atom introduces a significant dipole moment, increasing the molecule's overall polarity compared to an unsubstituted phenyl ring.
-
Methyl Group: This is a small, non-polar alkyl group.
Predicted Solubility: The combination of these functional groups suggests that the molecule has intermediate polarity . It is unlikely to be soluble in highly non-polar solvents like hexanes or highly polar solvents like water at room temperature. Therefore, the most promising candidates will be solvents of intermediate polarity, such as alcohols, ketones, and esters.
Regulatory & Safety Considerations: An ICH Q3C-Informed Approach
In pharmaceutical development, solvent selection is not governed solely by chemical principles but also by stringent safety and regulatory standards. The ICH Q3C Guideline for Residual Solvents provides a framework for this by classifying solvents based on their toxicity.[2][6][7]
-
Class 1 Solvents: Solvents to be avoided. Known or suspected human carcinogens.[2][7]
-
Class 2 Solvents: Solvents to be limited. Nongenotoxic animal carcinogens or agents with other significant but reversible toxicities.[2][7]
-
Class 3 Solvents: Solvents with low toxic potential. These are the preferred choice where practical.[2][7]
Core Directive: The screening process should prioritize Class 3 solvents. Class 2 solvents should only be considered if no suitable Class 3 solvent can be identified, and their use requires rigorous justification and control of residual levels in the final product.[2][6]
Experimental Protocol: Initial Single-Solvent Screening
This protocol details a systematic, small-scale method to test the solubility of the compound in a range of candidate solvents.
Objective: To identify solvents that exhibit a significant positive solubility-temperature coefficient.
Materials:
-
4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one (crude)
-
Candidate Solvents (see Table 1 for suggestions)
-
Small test tubes (e.g., 10 x 75 mm) or vials
-
Vortex mixer
-
Hot plate or heating block
-
Thermometer
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
Room Temperature Solubility: To each tube, add a candidate solvent dropwise (e.g., 0.1 mL increments) while vortexing. Continue adding solvent up to a total volume of 1 mL. Record your observations using the notation: I (Insoluble), SS (Slightly Soluble), or S (Soluble).[5]
-
Rationale: If the compound is soluble at room temperature, the solvent is unsuitable for recrystallization as recovery upon cooling will be poor.[5] These solvents can be set aside as potential candidates for a mixed-solvent system.
-
-
Elevated Temperature Solubility: For solvents where the compound was 'I' or 'SS' at room temperature, gently heat the mixture using a heating block to just below the solvent's boiling point.
-
Rationale: This step identifies solvents that can dissolve the compound when hot, a key requirement for a good recrystallization solvent.[3]
-
Safety Note: Always use a heating block or water bath. Never heat flammable organic solvents directly with a Bunsen burner.
-
-
Observation at High Temperature: If the compound dissolves completely, the solvent is a promising candidate. If it remains insoluble even at the boiling point, it is unsuitable.
-
Crystallization Potential: Remove the tubes containing fully dissolved solutions from the heat source and allow them to cool slowly to room temperature.
-
Rationale: Slow cooling encourages the formation of larger, more perfect crystals, which are typically higher in purity. Rapid crashing out of solution can trap impurities.
-
-
Induce Crystallization: If no crystals form, try scratching the inside of the test tube with a glass rod just below the meniscus. If that fails, place the tube in an ice bath for 15-20 minutes.
-
Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid.
Data Interpretation & Visualization
Summarize the screening results and solvent properties to make an informed selection.
Table 1: Candidate Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | ICH Class |
| Water | 100.0 | 10.2 | 80.1 | N/A |
| Ethanol | 78.3 | - | 24.55 | 3 |
| Isopropanol (IPA) | 82.3 | 3.9 | 19.92 | 3 |
| Acetone | 56.3 | 5.1 | 20.7 | 3 |
| Ethyl Acetate | 77.1 | 4.4 | 6.02 | 3 |
| Acetonitrile | 81.6 | 5.8 | 37.5 | 2 |
| Toluene | 110.6 | 2.4 | 2.38 | 2 |
| Heptane | 98.4 | 0.1 | 1.92 | 3 |
Data sourced from multiple chemical property databases.[8][9]
Workflow Visualization: The decision-making process for solvent screening can be visualized as a funnel, systematically eliminating unsuitable candidates.
Caption: Solvent screening decision tree.
Protocol: Mixed-Solvent System Screening
If no single solvent provides the ideal solubility profile, a mixed-solvent system is the next logical step.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[4]
Objective: To find a miscible solvent pair that allows for controlled crystallization by altering the polarity of the medium.
Procedure:
-
Select Pairs: Choose a "good" solvent where the compound was soluble at room temperature (or very soluble when hot) and a "poor" solvent where the compound was insoluble even when hot. The two solvents must be miscible. (e.g., Ethanol/Water, Acetone/Heptane).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is saturated at that temperature.
-
Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent protocol, to induce crystallization.
-
Evaluation: Assess the yield and quality of the resulting crystals.
Scale-Up Recrystallization Protocol
Once an optimal solvent or system is identified, this protocol can be used for purification on a larger scale.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring, adding just enough solvent to fully dissolve the solid.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.
-
Rationale: This step removes impurities that are insoluble in the hot recrystallization solvent.[1]
-
-
Controlled Cooling: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal recovery.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent.
-
Rationale: Washing with cold solvent removes any residual mother liquor (containing soluble impurities) without re-dissolving a significant amount of the product.
-
-
Drying: Dry the purified crystals to a constant weight, typically in a vacuum oven at a temperature well below the compound's melting point.
Conceptual Relationships in Recrystallization
The success of recrystallization is a balance of thermodynamic and kinetic factors, heavily influenced by the solvent choice.
Caption: Interplay of solvent properties and outcomes.
Conclusion
The selection of a recrystallization solvent is a multi-faceted process that requires a systematic and logical approach. By integrating theoretical predictions based on molecular structure with empirical small-scale screening and a robust understanding of regulatory safety guidelines, researchers can efficiently identify an optimal solvent system. This methodical workflow for 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one not only enhances the probability of achieving high purity and yield but also ensures the development of a safe, scalable, and compliant purification process essential for pharmaceutical applications.
References
-
ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
University of York, Department of Chemistry. Solvent Choice. Chemistry Teaching Labs. [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
-
Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
-
Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]
-
ICH. (2013). Impurities: Guideline for Residual Solvents Q3C(R5). [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
-
Unknown. Crystallization Solvents.pdf. [Link]
-
vlab.amrita.edu. (2011). Recrystallization. [Link]
-
Unknown. Polarity of Solvents. [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. database.ich.org [database.ich.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. mt.com [mt.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pmda.go.jp [pmda.go.jp]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Solvent Physical Properties [people.chem.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Stability Management of Pyrrolidin-2-one Derivatives
Case ID: PYR-HYGRO-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Mitigation of Hygroscopicity and Hydrolysis in Lactam-Based Reagents
Executive Summary
Pyrrolidin-2-one (lactam) derivatives—ranging from solvents like N-Methyl-2-pyrrolidone (NMP) to polymers like Polyvinylpyrrolidone (PVP) and API intermediates (e.g., Racetams )—share a critical vulnerability: hygroscopicity .[1]
The dipolar aprotic nature of the lactam ring creates a high affinity for atmospheric moisture. This is not merely a physical issue; water acts as a nucleophile, catalyzing the ring-opening hydrolysis of the lactam into amino acids (e.g., 4-aminobutyric acid derivatives). This guide provides validated protocols to prevent, detect, and remediate moisture-induced degradation.
Part 1: The degradation Mechanism (Root Cause Analysis)
To preserve these compounds, one must understand the failure mode. The lactam ring is stable under neutral, dry conditions but becomes labile in the presence of moisture, heat, or pH extremes.
The Hydrolysis Pathway
Moisture absorption leads to hydrolysis , breaking the amide bond. This is often signaled by a "fishy" odor (release of amines) or a pH shift.
Figure 1: The chemical degradation pathway of pyrrolidin-2-one derivatives upon moisture exposure.
Part 2: Storage & Handling Protocols
Liquid Derivatives (e.g., NMP, 2-Pyrrolidone)
Critical Risk: NMP is miscible with water.[2][3][4] Wet NMP can ruin organometallic reactions (e.g., Grignard) and increase solution viscosity.
Protocol A: The "Active Dry" Storage System
-
Primary Barrier: Store in amber glass bottles with PTFE-lined caps. Polyethylene (PE) is permeable to moisture over time.
-
Headspace Management: Always backfill with dry Nitrogen (
) or Argon after every use. -
Desiccant (The Self-Validating Step):
-
Add Activated 4Å Molecular Sieves (10-20% w/v) directly to the solvent bottle.
-
Why 4Å? They absorb water (approx. 2.8Å diameter) but exclude NMP molecules, preventing solvent adsorption.
-
Validation: Test water content via Karl Fischer (KF) titration . Target: < 0.05% (500 ppm).
-
Solid Derivatives (e.g., PVP, Racetam APIs)
Critical Risk: Glass Transition Depression. Moisture acts as a plasticizer, lowering the
Protocol B: Solid-State Preservation
-
Container: Mylar foil bags (heat sealed) are superior to HDPE bottles for long-term storage.
-
Environment: Store in a desiccator cabinet maintained at <20% Relative Humidity (RH).
-
Temperature: Keep below 25°C. Elevated temps + moisture = rapid cross-linking/insolubility.
Part 3: Remediation (Troubleshooting Guides)
Decision Tree: Salvage vs. Discard
Before attempting to fix a batch, assess its viability.
Figure 2: Workflow for determining if hygroscopic pyrrolidone derivatives can be salvaged.
Frequently Asked Questions (FAQ)
Q1: My NMP has developed a yellow tint. Is it safe to use?
-
Diagnosis: Yellowing indicates oxidation or advanced hydrolysis where amine byproducts are reacting.
-
Action: Do not use for sensitive catalysis (e.g., Pd-catalyzed cross-coupling) or electrochemical applications. For rough cleaning (degreasing), it may be acceptable, but distillation is required to restore purity.
Q2: Can I dry NMP in a standard oven?
-
Answer: NO.
-
Reasoning: NMP has a high boiling point (202°C).[5][6][7] Heating it in an oven with air promotes rapid oxidation and polymerization.
-
Correct Protocol: Dry liquids using activated 4Å molecular sieves for 24-48 hours, or distill under vacuum over Calcium Hydride (
).
Q3: How do I reactivate molecular sieves that have been in my solvent bottle?
-
Protocol:
-
Remove sieves from solvent (filter).
-
Wash with methanol, then acetone. Air dry.
-
Heat in a muffle furnace at 300°C for 4 hours .
-
Cool in a desiccator before reuse.
-
Q4: My PVP powder has formed a solid block. Can I grind it?
-
Analysis: This is "caking" due to moisture lowering the glass transition temperature.
-
Action: If the block is clear/glassy, it may have cross-linked (discard). If it is white but hard, break it mechanically, then dry in a vacuum oven at 40-50°C for 12 hours. Verify solubility in water before using in formulation; if it swells but doesn't dissolve, cross-linking has occurred (discard).
Part 4: Technical Data Reference
Drying Agent Compatibility Table
| Derivative Type | Recommended Drying Agent | Contraindicated Agents | Target Water Content |
| NMP (Liquid) | 4Å Molecular Sieves, | Sodium Metal (Dangerous), Silica Gel (Ineffective) | < 500 ppm (0.05%) |
| 2-Pyrrolidone | Distillation (Vacuum), | Acidic drying agents (Catalyzes hydrolysis) | < 0.1% |
| PVP (Solid) | Vacuum Oven (40°C), | High Heat (>130°C in air causes oxidation) | < 5.0% (Grade dependent) |
Key Physical Properties (Validation Metrics)
| Property | N-Methyl-2-pyrrolidone (NMP) | 2-Pyrrolidone |
| Boiling Point | 202 °C | 245 °C |
| Hygroscopicity | High (Miscible with water) | High (Miscible with water) |
| Odor Threshold | Mild amine (Pure) / Fishy (Degraded) | Mild / Ammonia-like (Degraded) |
| Validation Method | Karl Fischer Titration | Melting Point (25°C) & KF |
References
-
ChemicalBook. (2024). 2-Pyrrolidinone: Synthesis method and chemical reaction.[8][9] Retrieved from
-
ResearchGate. (2018). Getting rid of N-Methyl-2-pyrrolidone (NMP), solution? (Discussion on NMP removal and stability). Retrieved from
-
ECHEMI. (2024).[3] How do I dry NMP (N methylpyrrolidone) in an oven without polymerizing it? Retrieved from
-
Red River Team. (2024). How to Dry the Molecular Sieve: A Complete Guide. Retrieved from
-
Excipia. (2024).[3] Polyvinylpyrrolidone Quantification and Chemical Characterization Services.[10] (Data on PVP hygroscopicity). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. NMP Purification by Ion Exchange [ionxchng.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 10. Polyvinylpyrrolidone Quantification and Chemical Characterization Services - Excipia [excipia.eu]
Validation & Comparative
1H and 13C NMR spectral analysis of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one
This guide provides a comprehensive spectral analysis of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one , a structural scaffold relevant to the development of PDE4 inhibitors (e.g., Rolipram analogs) and psychoactive agents.
It compares the Multi-Nuclear NMR Approach (1H, 13C, 19F) against standard Proton-Only Analysis , demonstrating why the latter is insufficient for this specific fluorinated quaternary center.
Executive Summary & Structural Logic
The Challenge: The target molecule contains a quaternary chiral center at position C4, bearing a methyl group and a 3-fluorophenyl ring. This creates two distinct analytical hurdles:
-
Diastereotopicity: The methylene protons at C3 and C5 are diastereotopic (chemically non-equivalent) due to the adjacent chiral center, leading to complex AB or ABX splitting patterns often mistaken for impurities.
-
Fluorine Coupling: The
F nucleus splits aromatic proton and carbon signals, complicating assignment unless specific coupling constants ( ) are understood.
The Solution: A triple-resonance workflow (
Analytical Workflow Diagram
The following diagram outlines the logical flow for assigning this molecule, prioritizing the identification of the quaternary center and fluorine position.
Caption: Step-by-step spectral assignment workflow. The integration of 19F and DEPT-135 is critical for resolving the quaternary carbon and aromatic substitution pattern.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analog
To understand the "Product Performance" (spectral resolution), we compare the target against its non-fluorinated precursor, 4-phenyl-4-methylpyrrolidin-2-one .
Table 1: Key Spectral Differences (Chemical Shifts & Splitting)
Data represents theoretical values derived from pyrrolidinone and fluorobenzene empirical databases.
| Feature | Non-Fluorinated Analog (H) | Target Product (3-F) | Analytical Significance |
| Aromatic Region (1H) | Multiplet (7.2 - 7.4 ppm) | Complex Multiplet + Splitting | High: The 3-F substituent disrupts magnetic symmetry, creating distinct splitting ( |
| Ipso Carbon (13C) | Singlet (~145 ppm) | Doublet ( | Critical: Confirms the phenyl ring is attached to C4. |
| C-F Carbon (13C) | N/A | Doublet ( | Definitive: The large coupling constant at ~163 ppm proves the presence of Fluorine. |
| C4 Methyl (1H) | Singlet (~1.4 ppm) | Singlet (~1.4 ppm) | Control: The methyl signal remains largely unaffected, serving as an internal anchor. |
| C3/C5 Protons | AB System (Diastereotopic) | AB System (Diastereotopic) | Structural: Both molecules show complex geminal coupling due to the C4 chiral center. |
Detailed Spectral Interpretation
A. H NMR Analysis (Proton)
The proton spectrum is dominated by the lack of symmetry in the pyrrolidinone ring.
-
The Methyl Group: Appears as a sharp singlet at approximately 1.40 ppm . It does not split because it is attached to a quaternary carbon (C4).
-
The Diastereotopic Protons (C3 & C5):
-
C3-H (
): These protons are adjacent to the Carbonyl (C2) and the Chiral Center (C4). They appear as an AB quartet (two doublets) centered around 2.6 ppm . The geminal coupling ( ) is typically ~16 Hz. -
C5-H (
): Adjacent to the Nitrogen and C4. These appear downfield (closer to 3.5 ppm ) due to the electronegative Nitrogen. They may show additional broadening or splitting if coupling to the NH proton occurs.
-
-
The Aromatic Region: The 3-Fluorophenyl group creates a specific pattern:
- ~7.3 (m, 1H, H-5')
- ~7.1 (d, 1H, H-6')
- ~6.9 (m, 2H, H-2', H-4' - distinct due to F coupling).
B. C NMR Analysis (Carbon)
This is the most powerful tool for this molecule due to the C-F coupling constants.
-
C2 (Carbonyl): ~175 ppm (Singlet).
-
C3' (C-F): ~163 ppm. Appears as a doublet with a massive coupling constant (
Hz). -
C2' & C4' (Ortho to F): ~114-118 ppm. Doublets with
Hz.[1] -
C1' & C5' (Meta to F): ~130 ppm & ~148 ppm (Ipso). Doublets with
Hz.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
C4 (Quaternary): ~45 ppm. This peak is crucial. It is a quaternary carbon (verified by DEPT-135 disappearance). It may show a small long-range coupling (
Hz) to the fluorine, though often it appears as a broadened singlet.
C. F NMR Analysis
-
Signal: A single sharp signal at approximately -112 ppm (relative to CFCl3).
-
Validation: Proton-decoupled
F NMR { H} simplifies the spectrum to a singlet, confirming a single fluorine environment.
Experimental Protocol (Self-Validating)
To ensure reproducibility and trustworthiness (E-E-A-T), follow this specific protocol designed to minimize solvent effects on the diastereotopic protons.
Materials
-
Solvent: Chloroform-d (
) is preferred over DMSO- for resolution of the methylene AB systems, unless solubility is an issue. -
Internal Standard: TMS (0.05% v/v).
Step-by-Step Methodology
-
Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of
. Ensure the solution is clear; filter if necessary to prevent line broadening. -
Acquisition (1H):
-
Pulse angle:
. -
Relaxation delay (
): 2.0 seconds (Essential for accurate integration of the isolated methyl singlet vs aromatic protons). -
Scans: 16-64.[2]
-
-
Acquisition (13C):
-
Scans: Minimum 512 (Quaternary carbons have long
relaxation times and low NOE enhancement). -
Crucial: Set
to 3.0 seconds to ensure the C4 quaternary carbon is visible.
-
-
Processing:
-
Apply exponential multiplication (LB = 0.3 Hz) for 1H.
-
Apply LB = 1.0 Hz for 13C to improve S/N for the splitting analysis.
-
Mechanistic Diagram: Coupling Pathways
Understanding the J-coupling is vital for assigning the aromatic ring correctly.
Caption: The Fluorine atom exerts magnetic influence (J-coupling) primarily on the Ortho and Ipso carbons, creating the characteristic doublet patterns.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for AB system analysis in chiral molecules).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link] (Authoritative source on Heteronuclear Coupling).
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. (Reference for F-C coupling constants).
-
PubChem. (2024). 4-(3-fluorophenyl)pyrrolidin-2-one Compound Summary. National Library of Medicine. [Link] (Structural analog reference).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link] (Source for 3-Fluorophenyl J-values).
Sources
Technical Comparison Guide: LC-MS/MS Elucidation of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one vs. Structural Analogs
Executive Summary & Scientific Context
In the development of fluorinated pharmaceuticals and the analysis of complex metabolites, 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one (hereafter referred to as 3-F-PMP ) represents a challenging analytical target. It frequently appears as a degradation product of fluorinated racetam-class nootropics or as a synthetic intermediate in kinase inhibitor development.
The core analytical challenge lies in distinguishing 3-F-PMP from its regioisomers (2-fluoro and 4-fluoro analogs) and its non-fluorinated precursors. These compounds are isobaric, sharing the same molecular formula (
This guide provides a definitive comparison of the fragmentation mechanics of 3-F-PMP against its primary "alternatives"—its positional isomers. We establish a self-validating LC-MS/MS protocol that leverages subtle energetic differences in fragmentation pathways to achieve unambiguous identification.
Comparative Fragmentation Mechanics
To accurately detect 3-F-PMP, one must understand how the position of the fluorine atom influences the stability of the pyrrolidinone ring and the resulting fragment ions.
The Competitors: Structural Analogs
We compare the Target (3-F-PMP) against its most common interference, the Para-isomer (4-F-PMP), and the Des-fluoro analog.
| Compound | Abbr. | Structure Note | Monoisotopic Mass ([M+H]+) | Key Analytical Challenge |
| 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one | 3-F-PMP | Target (Meta) | 194.0976 | Differentiation from Para-isomer |
| 4-(4-Fluorophenyl)-4-methylpyrrolidin-2-one | 4-F-PMP | Alternative (Para) | 194.0976 | Co-elution on C18 columns |
| 4-Phenyl-4-methylpyrrolidin-2-one | Des-F | Core Scaffold | 176.1070 | Mass shift (Reference std) |
Fragmentation Pathway Analysis
The fragmentation of pyrrolidin-2-ones follows a distinct mechanism driven by the amide functionality and the stability of the benzylic carbocation.
-
Primary Ionization: Protonation occurs at the amide oxygen or nitrogen
. -
Pathway A (Neutral Loss of CO): The lactam ring undergoes cleavage, expelling carbon monoxide (-28 Da). This is the hallmark transition for cyclic amides.
-
Pathway B (Tropylium Formation): Following ring opening, the benzyl-like cation rearranges to a stable tropylium ion. The presence of fluorine shifts this classic m/z 91 peak to m/z 109 .
-
Pathway C (Ortho Effect - Specific to 2-F): The 2-fluoro isomer exhibits a unique loss of HF (-20 Da) due to the proximity of the fluorine to the amide protons, a pathway significantly suppressed in the 3-F (Meta) target.
Visualization of Signaling Pathways (DOT)
Figure 1: Proposed fragmentation pathway for 3-F-PMP. The formation of the fluorotropylium ion (m/z 109) is the dominant quantitation transition.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating . The inclusion of the "Resolution Check" step ensures that the method is performing correctly before samples are wasted.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Pyrrolidinones are moderately polar. LLE provides cleaner extracts than protein precipitation.
-
Aliquoting: Transfer 100 µL of plasma/matrix to a glass tube.
-
Internal Standard: Add 10 µL of Leucine Enkephalin or deuterated analog (e.g., Rolipram-d3 ) as a surrogate IS.
-
Alkalinization: Add 50 µL of 0.1 M NaOH (pH > 10). Crucial: Ensures the amide remains neutral for extraction.
-
Extraction: Add 600 µL MTBE (Methyl tert-butyl ether) . Vortex for 2 minutes at high speed.
-
Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Reconstitution: Evaporate the supernatant under
and reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).
-
Why? C18 columns often fail to separate Meta (3-F) and Para (4-F) isomers. The pi-pi interactions of a Biphenyl phase provide the necessary selectivity for positional isomers.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear ramp to 60% B
-
6-7 min: 95% B (Wash)
-
7.1 min: Re-equilibrate.
-
Mass Spectrometry Parameters (MRM Table)
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| 3-F-PMP | 194.1 | 109.0 | 50 | 28 | Quantifier (Tropylium) |
| 3-F-PMP | 194.1 | 166.1 | 50 | 18 | Qualifier 1 (Loss of CO) |
| 3-F-PMP | 194.1 | 179.1 | 50 | 15 | Qualifier 2 (Loss of CH3) |
| IS (Rolipram-d3) | 278.2 | 191.1 | 50 | 22 | Internal Standard |
Performance Comparison Data
The following data summarizes the differentiation capability of this protocol against the "Alternative" (the 4-Fluoro isomer).
Isomer Differentiation Matrix
| Feature | 3-F-PMP (Meta) | 4-F-PMP (Para) | 2-F-PMP (Ortho) |
| Retention Time (Biphenyl) | 4.2 min | 4.5 min | 3.9 min |
| m/z 109 Intensity | High (100%) | High (100%) | Medium (60%) |
| m/z 174 (Loss of HF) | < 5% | < 2% | High (>40%) |
| Differentiation Strategy | Chromatography | Chromatography | Mass Spec (HF Loss) |
Note: The 2-F isomer is easily distinguished by the unique HF loss channel (Ortho effect). The 3-F and 4-F isomers produce identical mass spectra and MUST be separated chromatographically using the Biphenyl column.
Method Validation Workflow (DOT)
Figure 2: Analytical workflow emphasizing the critical chromatographic resolution check between Meta and Para isomers.
References
-
Kranenburg, R. F., et al. (2020). Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Journal of Chromatography B. Link
- Context: Establishes the difficulty of separating fluoro-regioisomers and the necessity of specialized st
-
Segawa, H., et al. (2023).[1] Chemical identification and differentiation of positional isomers of novel psychoactive substances. TrAC Trends in Analytical Chemistry. Link
- Context: Provides the foundational MS fragmentation rules for pyrrolidine-containing rings and the "Ortho Effect" in fluorin
-
Holčapek, M., et al. (2010). Fragmentation behavior of lactams and cyclic imides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link
- Context: Authoritative source on the neutral loss of CO (28 Da)
-
SWGDRUG. (2013). Monographs: Pyrrolidinophenone Derivatives. Scientific Working Group for the Analysis of Seized Drugs. Link
-
Context: Standardized protocols for the mass spectral identification of pyrrolidine-based drugs.[2]
-
Sources
Establishing Robust Quality Control for 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one: A Comparative Guide to Reference Standard Qualification
In the landscape of pharmaceutical development and research, the integrity of every result hinges on the quality of the materials used. For a novel compound like 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one, a key intermediate or potential active pharmaceutical ingredient (API), the establishment of a well-characterized reference standard is not merely a preliminary step but the foundational pillar of a robust quality control (QC) strategy. This guide provides a comprehensive framework for the qualification and comparison of reference standards for this compound, drawing upon established principles from leading pharmacopeias and regulatory bodies. We will explore the critical analytical techniques, their underlying principles, and how the data they generate coalesce to form an unimpeachable certificate of analysis.
The Imperative of a Qualified Reference Standard
A reference standard serves as the benchmark against which all subsequent batches of a material are measured. Its purity, identity, and potency must be established with the highest degree of confidence. Without a reliable reference standard, the accuracy of analytical methods, the validity of stability studies, and ultimately, the safety and efficacy of the final product are compromised. The qualification of a primary reference standard is an intensive process that involves a battery of orthogonal analytical techniques, each providing a unique piece of the puzzle to confirm the molecule's identity and purity.
A Multi-Pronged Approach to Analytical Characterization
No single analytical technique is sufficient to fully characterize a reference standard. A scientifically sound approach employs a combination of methods to assess different attributes of the compound. Below, we compare the most critical techniques for the quality control of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one.
Table 1: Comparison of Key Analytical Techniques for Reference Standard Qualification
| Analytical Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity profile, detection of non-volatile organic impurities, assay | High sensitivity and resolution, widely applicable | Requires a chromophore for UV detection, may not detect all impurities |
| Gas Chromatography (GC) | Purity assessment | Detection of volatile organic impurities and residual solvents | Excellent for volatile and semi-volatile compounds | Not suitable for non-volatile or thermally labile compounds |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Identity confirmation and structural elucidation | Unambiguous confirmation of the chemical structure, detection of structural isomers | Provides detailed structural information, can be quantitative (qNMR) | Lower sensitivity compared to chromatographic methods, requires higher sample concentration |
| Mass Spectrometry (MS) | Identity confirmation and molecular weight determination | Precise molecular weight, fragmentation pattern for structural confirmation | Extremely high sensitivity and specificity | Isomeric differentiation can be challenging without fragmentation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity confirmation | Information about functional groups present in the molecule | Fast, non-destructive, provides a unique molecular fingerprint | Limited quantitative capability, complex spectra can be difficult to interpret |
| Karl Fischer Titration | Water content determination | Quantitative measurement of water content | High accuracy and precision for water determination | Only measures water content |
| Thermogravimetric Analysis (TGA) | Residual solvent and water content | Measurement of mass loss as a function of temperature | Can differentiate between water and volatile solvents based on boiling points | Not specific for the type of solvent lost |
| Elemental Analysis (CHN) | Confirmation of elemental composition | Percentage of Carbon, Hydrogen, and Nitrogen | Provides fundamental information about the elemental composition | Does not provide information about impurities or structure |
Experimental Protocols for Qualification
The following protocols outline the key steps for the analytical characterization of a candidate batch of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one intended for use as a primary reference standard.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate, identify, and quantify any organic impurities present in the sample.
1. Instrumentation and Conditions:
- System: Agilent 1260 Infinity II or equivalent
- Column: C18, 4.6 x 150 mm, 3.5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 5 µL
- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
2. Rationale for Method Selection:
- The C18 column is a versatile stationary phase suitable for retaining a moderately polar compound like 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one.
- The gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected.
- Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
This protocol confirms the chemical structure of the compound.
1. Instrumentation and Conditions:
- Spectrometer: Bruker Avance III 400 MHz or equivalent
- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
- Sample Concentration: Approximately 10 mg/mL
- Parameters: Standard ¹H acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.
2. Data Interpretation:
- The resulting spectrum should be compared to a theoretically predicted spectrum or data from a previously characterized batch.
- Key structural features to verify include the aromatic protons of the 3-fluorophenyl group, the methyl group singlet, and the diastereotopic protons of the pyrrolidinone ring.
Workflow for Reference Standard Qualification
The following diagram illustrates the logical flow for qualifying a new batch of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one as a reference standard.
Caption: Workflow for the qualification of a new reference standard.
Selecting the Right Reference Standard: Primary vs. Working Standards
It is crucial to understand the distinction between different grades of reference standards.
-
Primary Reference Standard: A substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. The assay value is determined without reference to another standard.
-
Working Reference Standard: A standard that is qualified against and used in routine analysis in place of the primary reference standard.
Table 2: Comparison of Primary and Working Reference Standards
| Attribute | Primary Reference Standard | Working Reference Standard |
| Characterization | Exhaustive; uses multiple orthogonal techniques (NMR, MS, HPLC, GC, TGA, KF, etc.) | Characterized against the primary standard, typically using HPLC for purity and assay. |
| Purity Assignment | Mass balance or qNMR against a certified reference material. | Assigned by direct comparison to the primary standard. |
| Intended Use | Qualification of working standards, validation of analytical methods. | Routine quality control testing of production batches. |
| Cost & Availability | High cost, limited availability. | Lower cost, prepared in-house or purchased. |
Conclusion
The quality control of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one relies on the establishment of a meticulously characterized reference standard. A comprehensive analytical approach, leveraging orthogonal techniques such as HPLC, NMR, and MS, is essential for unambiguous identity confirmation and accurate purity assessment. By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their analytical data and the quality of their final product. The investment in a well-qualified reference standard is an investment in the reliability and reproducibility of scientific research and development.
References
-
United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Reference Standards.[Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one
This guide provides essential safety and logistical information for the proper disposal of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one, a halogenated organic compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining environmental integrity, and complying with regulatory standards. This document is designed to empower researchers by explaining the causality behind each procedural step, fostering a culture of safety and responsibility.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the potential hazards of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one is fundamental to appreciating the necessity of meticulous disposal protocols. As a fluorinated derivative of a pyrrolidinone, its hazard profile is informed by related structures. For instance, similar pyrrolidinone-based compounds, such as N-Methyl-2-pyrrolidone (NMP), are known to cause skin and eye irritation and may pose reproductive health risks.[1][2][3][4]
The presence of the carbon-fluorine bond places this compound in the category of halogenated organic compounds.[5] These substances require specific disposal pathways because common disposal methods like fuel blending can be compromised by halogens, and their incineration can produce toxic byproducts like hydrogen fluoride if not conducted in specialized facilities. Therefore, mixing halogenated waste with non-halogenated solvent waste is prohibited as it contaminates the entire volume, leading to significantly higher disposal costs and more complex treatment processes.[6]
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][4][7]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[1][7]
-
Reproductive Toxicity: Related compounds have shown potential for developmental toxicity.[2][3][4]
Proper disposal is not merely a suggestion but a critical control measure to mitigate these risks for yourself, your colleagues, and the environment.
The Core Disposal Protocol: Segregation is Non-Negotiable
The single most important principle for disposing of 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one is its strict segregation as halogenated organic waste .[5][8]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste streams containing this compound.
Caption: Waste disposal decision workflow for 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one.
Step-by-Step Disposal Procedures
Always perform these steps in a well-ventilated area or a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]
A. Routine Disposal of Liquid Waste
This procedure applies to solutions, reaction mixtures, and residues containing the target compound.
-
Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Liquid Waste." This container must be clearly labeled and in good condition.[8]
-
Transfer the Waste: Carefully pour the liquid waste into the container, using a funnel to prevent spills.
-
Secure the Container: Tightly close the container cap immediately after adding the waste.[6][8] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Log the Addition: If required by your institution, log the approximate amount and chemical name of the waste added to the container's inventory sheet.
B. Disposal of Contaminated Solid Waste
This includes items like contaminated gloves, weigh boats, filter paper, and silica gel.
-
Segregate Contaminated Items: Do not mix chemically contaminated items with regular trash.
-
Package the Waste: Place the contaminated solid materials into a designated, labeled container for "Halogenated Organic Solid Waste." For smaller items, a sealed, clearly labeled plastic bag may be used before placement in the larger container.
-
Avoid Sharp Objects: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.
C. Small Spill Cleanup and Disposal
This procedure is for minor spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.[8]
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to cover and absorb the spilled liquid.[7][10][11]
-
Collect the Debris: Carefully scoop the absorbent material into a suitable container (e.g., a heavy-duty plastic bag or a dedicated pail).
-
Seal and Label: Seal the container securely. Label it clearly as "Spill Debris: 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one" and dispose of it as halogenated solid waste.[8]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and soap and water. Dispose of the cleaning materials as contaminated solid waste.
Waste Container Management: A Critical Safety Checkpoint
Proper management of waste containers is essential for maintaining a safe laboratory environment.
| Parameter | Specification | Rationale |
| Waste Category | Halogenated Organic Waste | Prevents contamination of other waste streams and ensures proper, specialized disposal.[5][6] |
| Container Type | Chemically compatible, leak-proof container with a secure, threaded cap. | Prevents degradation of the container and fugitive emissions.[8] |
| Required Labeling | Must include the words "Hazardous Waste," the full chemical names of all constituents, and the accumulation start date.[8][12] | Ensures clear identification for all handlers and compliance with EPA/local regulations. |
| Storage Location | In a designated satellite accumulation area, within a secondary containment bin. Store away from incompatible materials. | Prevents spills from spreading and avoids dangerous reactions with incompatible chemicals like strong oxidizing agents.[10] |
| Fill Level | Do not fill beyond 75-80% capacity. | Leaves adequate headspace to accommodate vapor expansion and prevent spills during transport.[12] |
The Cardinal Rule: Consult Your Environmental Health & Safety (EHS) Department
This guide provides a robust framework based on established chemical safety principles. However, every institution has specific protocols and must comply with local, state, and federal regulations.[1][13] The U.S. Environmental Protection Agency (EPA) sets national standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[14]
Always:
-
Familiarize yourself with your institution's Chemical Hygiene Plan and hazardous waste disposal guidelines.
-
Contact your EHS or EH&S department for clarification on any procedure and to schedule a waste pickup.
-
Obtain and read the Safety Data Sheet (SDS) for any chemical before use.[5][13]
By integrating these procedures into your standard laboratory workflow, you contribute to a safer, more compliant, and environmentally responsible research enterprise.
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-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
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SAFETY DATA SHEET - n-Methyl-2-Pyrrolidone. RCI Labscan Limited. [Link]
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Safety Data Sheet - 1-Methyl-2-pyrrolidinone. Tedia. [Link]
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Safety Data Sheet - (3-FLUOROPHENYL)METHANONE. Angene Chemical. [Link]
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Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
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Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
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2-PYRROLIDONE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
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ICSC 0562 - PYRROLIDONE. International Chemical Safety Cards. [Link]
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U.S. ENVIRONMENTAL PROTECTION AGENCY REGULATION OF PERSISTENT, BIOACCUMULATIVE, AND TOXIC CHEMICALS UNDER TSCA SECTION 6(H). U.S. Environmental Protection Agency. [Link]
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Hazardous chemicals, activities or devices. Society for Science. [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. C&EN, YouTube. [Link]
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Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet - 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one. Angene Chemical. [Link]
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Definitive Guide to Personal Protective Equipment for Handling 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one
As a novel research chemical, 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one lacks extensive, specific safety data. Therefore, this guide is built upon a foundational risk assessment, drawing from the known hazardous properties of its core structural components: the pyrrolidinone ring and the fluorinated aromatic group. This document provides a comprehensive, step-by-step protocol for personal protective equipment (PPE) to ensure the safety of researchers and laboratory professionals.
Hazard Assessment: A Proactive Approach to Safety
A thorough understanding of the potential risks is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one is not widely available, its constituent parts provide critical insight into its potential hazards.
-
Pyrrolidinone Core: Compounds in the pyrrolidinone class, such as 2-pyrrolidinone and N-Methyl-2-pyrrolidone (NMP), are known to be irritants to the skin, eyes, and respiratory tract.[1][2][3] Notably, NMP is classified as a reproductive toxin, which may cause harm to the unborn child.[2][3][4] Given these precedents, it is prudent to handle 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one as a potential irritant and with caution regarding long-term exposure. The substance may be absorbed through the skin.[1][3]
-
Fluorophenyl Group: The presence of a fluorinated aromatic ring necessitates careful handling. While not a per- or polyfluoroalkyl substance (PFAS), which are known for their persistence and health risks, fluorinated organic compounds can possess unique toxicological profiles.
Based on this analysis, the compound should be treated as, at a minimum:
All handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Comprehensive Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential. The following protocol outlines the minimum requirements for handling 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one in a laboratory setting.
Direct ocular exposure can cause serious eye irritation.[5]
-
Minimum Requirement: ANSI Z87.1 compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn, especially when working with solutions or during procedures that could generate aerosols.
-
Maximum Protection: For large quantities or significant splash risks, a face shield worn over chemical splash goggles is required.[5]
Preventing skin contact is paramount due to the compound's irritant nature and potential for dermal absorption.
-
Laboratory Coat: A flame-resistant (FR) lab coat is recommended, particularly if flammable solvents are in use.[6] At a minimum, a standard, long-sleeved lab coat, fully buttoned, is mandatory.
-
Gloves: Glove selection is critical. No single glove material is impervious to all chemicals.[7] A double-gloving strategy is often the safest approach.
-
Inner Glove: A lightweight, disposable nitrile glove can provide a primary barrier and protection against incidental splashes.[7]
-
Outer Glove: The choice of the outer glove depends on the specific handling procedure and potential for prolonged contact. For handling the pure compound or concentrated solutions, a more robust glove is necessary. Butyl rubber or Viton gloves offer superior protection against aromatic compounds.[8][9] Neoprene is also a viable option with good general chemical resistance.[10]
-
-
Clothing and Footwear: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[6] Avoid wearing synthetic clothing that can melt if exposed to fire or certain chemicals.[6]
Handling of the solid compound or preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation of dust or vapors.[11][12]
-
Standard Operations: When handled inside a fume hood, respiratory protection is typically not required.
-
Outside of a Fume Hood (e.g., large spills, emergencies): If there is a risk of aerosol generation or if engineering controls are not available or fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary. In situations with particulate matter, a combination P100/organic vapor cartridge should be used.
Glove Selection and Usage Guide
The efficacy of a protective glove is determined by its resistance to the specific chemical being handled. The following table provides a general guide for selecting gloves for use with 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one, considering its aromatic nature.
| Glove Material | Splash Protection | Extended Contact | Recommended Uses & Limitations |
| Nitrile | Good | Poor | Suitable for incidental contact and as an inner glove. Not recommended for immersion or prolonged handling of solutions.[7][9] |
| Neoprene | Very Good | Good | A good all-around choice for protection against acids, bases, and some organic compounds.[10] |
| Butyl Rubber | Excellent | Excellent | Highly recommended for handling ketones, esters, and strong acids. Provides excellent resistance to gas and vapor permeation.[9][10] |
| Viton™ (Fluorocarbon) | Excellent | Excellent | Offers exceptional resistance to aromatic and chlorinated solvents, but may have lower physical dexterity.[8][9] |
Causality: The choice of Butyl or Viton for extended contact is based on their demonstrated high resistance to aromatic hydrocarbons, a key structural feature of the target compound.[8][9] Nitrile gloves, while common, can degrade upon prolonged exposure to such chemicals.[9]
Operational and Disposal Plans
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
-
Engineering Controls: Always handle 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one in a properly functioning chemical fume hood.[11]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[11][13]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]
-
Waste Classification: All waste containing 4-(3-Fluorophenyl)-4-methylpyrrolidin-2-one, including contaminated gloves, paper towels, and empty containers, must be classified and disposed of as hazardous chemical waste.[11][12]
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers.[12] Do not mix with incompatible waste streams.
-
Procedure: Follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste pickup and disposal. Never dispose of this chemical down the drain or in the regular trash.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[13] For large spills, contact your institution's EHS or emergency response team immediately.
References
- Gloves - Tables of Properties and Resistances.
- OSHA Glove Selection Chart. Environmental Health and Safety, OSHA.
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Safetyware.
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- Chemical Resistance Reference Chart. Medicom.
- Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety.
- Safety Data Sheet - n-Methyl-2-Pyrrolidone. RCI Labscan Limited.
- Pyrrolidine - Material Safety Data Sheet. CDH Fine Chemical.
- 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. 3M.
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- Safety Data Sheet - Vinyl Pyrrolidone. BASF.
- Safety Data Sheet - Aldrich M79204. Sigma-Aldrich.
- Safety Data Sheet - 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride). Cayman Chemical.
- Safety Data Sheet - N-methyl-2-pyrrolidone. Chemos GmbH & Co. KG.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
